2-Bromoethyl Methyl Sulfone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methylsulfonylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2S/c1-7(5,6)3-2-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEGKADUBXVLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16523-02-7 | |
| Record name | 1-bromo-2-(methylsulfonyl)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies of 2 Bromoethyl Methyl Sulfone
Precursor-Based Synthetic Routes
The primary precursor for the synthesis of 2-Bromoethyl Methyl Sulfone is 2-(methylsulfonyl)ethanol (B46698). hsppharma.comthermofisher.com This alcohol can be prepared through methods such as the oxidation of 2-(methylthio)ethanol. chemicalbook.com
The conversion of 2-(methylsulfonyl)ethanol to this compound involves the substitution of the hydroxyl group with a bromine atom. This is a common transformation for alcohols and can be achieved using various brominating agents.
Phosphorus tribromide (PBr₃) is a widely used and effective reagent for converting primary and secondary alcohols into alkyl bromides. commonorganicchemistry.combyjus.com The reaction generally provides higher yields compared to using hydrobromic acid and minimizes the risk of carbocation rearrangements. byjus.com The mechanism involves an initial reaction of the alcohol with PBr₃ to form a phosphite (B83602) ester intermediate, which subsequently undergoes an Sɴ2 reaction by the bromide ion to yield the alkyl bromide. byjus.commasterorganicchemistry.com This Sɴ2 pathway results in an inversion of stereochemistry at the carbon center if it is chiral. commonorganicchemistry.combyjus.commasterorganicchemistry.com
Pyridine (B92270), a weak base, can be employed in bromination reactions involving PBr₃. byjus.com Its primary role is to act as a proton scavenger, neutralizing the hydrogen bromide (HBr) that may be generated during the reaction. masterorganicchemistry.comechemi.com In the context of reactions with thionyl chloride (SOCl₂), the addition of pyridine alters the reaction mechanism from Sɴi (retention of configuration) to Sɴ2 (inversion of configuration) by reacting with the intermediate chlorosulfite to form a pyridinium (B92312) salt, which is then attacked by the chloride ion. masterorganicchemistry.com While the direct interaction with PBr₃ is different, pyridine's basicity helps to drive the reaction forward by preventing the reverse reaction. byjus.com However, it is important to note that with some brominating agents like thionyl bromide (SOBr₂), pyridine can form unreactive salts. commonorganicchemistry.com
The choice of solvent is crucial for the success of bromination reactions. Common solvents for brominations with PBr₃ include dichloromethane (B109758) (CH₂Cl₂) and toluene. reddit.comresearchgate.net Dichloromethane is a polar aprotic solvent that is effective for many organic reactions. researchgate.net Toluene can also be used, particularly when higher temperatures are required. reddit.com The selection of the solvent depends on the specific substrate and reaction conditions to ensure proper solubility of reactants and to facilitate the desired reaction pathway.
Optimizing reaction conditions such as temperature and duration is critical for maximizing the yield and purity of this compound. Bromination reactions with PBr₃ are often initiated at low temperatures, such as 0 °C or even -10 °C, to control the initial exothermic reaction. beilstein-journals.orgyoutube.com The temperature may then be gradually increased and the reaction mixture stirred for a specific duration to ensure complete conversion. beilstein-journals.orgorgsyn.org For instance, a reaction might be stirred at a higher temperature for several hours. beilstein-journals.orgorgsyn.org Careful control of temperature is also a safety measure, as rapid heating of PBr₃ reactions above 100°C can lead to the formation of toxic phosphine (B1218219) gas. manac-inc.co.jp The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC). reddit.com
Table 1: Example of Reaction Condition Optimization
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | Initial cooling (0°C to -10°C), followed by gradual warming. | To control the initial exothermicity and then provide sufficient energy for the reaction to proceed to completion. beilstein-journals.orgyoutube.com |
| Duration | Varies (e.g., 90 minutes to 24 hours). | To ensure the reaction goes to completion, monitored by TLC. reddit.combeilstein-journals.org |
| Reagent Addition | Dropwise addition of PBr₃ to the alcohol. | To maintain control over the reaction rate and temperature. youtube.commanac-inc.co.jp |
After the reaction is complete, a series of workup and purification steps are necessary to isolate the pure this compound. The reaction mixture is typically quenched with water to destroy any remaining PBr₃. youtube.com This is often followed by extraction with an organic solvent like ethyl acetate. rsc.org The organic layer is then washed with water and brine to remove any water-soluble impurities. rsc.org The solution is dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate and the solvent is removed under reduced pressure. rsc.org Further purification can be achieved through techniques such as column chromatography on silica (B1680970) gel or recrystallization to obtain the final product with high purity. rsc.orgnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(Methylsulfonyl)ethanol |
| 2-(Methylthio)ethanol |
| Phosphorus Tribromide |
| Pyridine |
| Toluene |
| Dichloromethane |
| Hydrogen Bromide |
| Thionyl Chloride |
| Thionyl Bromide |
| Ethyl Acetate |
| Sodium Sulfate |
Optimization of Reaction Conditions (Temperature, Duration)
Alternative Halogenating Reagents and Methodologies
The conversion of a hydroxyl group to a bromide is a cornerstone of organic synthesis, and several reagents can achieve this transformation to produce this compound from a precursor like 2-Hydroxyethyl Methyl Sulfone. Beyond traditional methods, alternative halogenating agents offer different reaction conditions, selectivities, and by-product profiles.
Thionyl Chloride and Other Halogenating Agents
Thionyl halides are effective reagents for the conversion of alcohols to their corresponding alkyl halides. While thionyl chloride (SOCl₂) is more common for producing alkyl chlorides, thionyl bromide (SOBr₂) serves as a direct analog for synthesizing alkyl bromides. scientificlabs.co.uksigmaaldrich.comthermofisher.in The reaction of an alcohol with thionyl bromide proceeds to form the alkyl bromide, with the by-products being sulfur dioxide (SO₂) and hydrogen bromide (HBr).
A patented method for a similar compound, which prepares the chlorinated intermediate for an aminoethyl methyl sulfone salt, details reacting 2-hydroxyethyl methyl sulfone with thionyl chloride in the presence of pyridine and toluene. nus.edu.sg This reaction is heated to reflux for two hours, yielding the chlorinated product which can then be used in subsequent steps. nus.edu.sg A similar protocol can be applied using thionyl bromide for the direct synthesis of this compound.
Other established halogenating agents for converting alcohols to bromides include:
Phosphorus Tribromide (PBr₃): A common and effective reagent that reacts with primary and secondary alcohols to give the corresponding alkyl bromides.
Hydrogen Bromide (HBr): Often used as a concentrated aqueous solution or generated in situ, HBr can convert alcohols to bromides, typically under acidic conditions.
Appel Reaction: This reaction uses a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to convert alcohols. This method is known for its mild conditions. An active brominating species can be formed by reacting triphenylphosphine with carbon tetrabromide. beilstein-journals.org
Another significant synthetic route involves the nucleophilic substitution of 1,2-dibromoethane (B42909) with a methanesulfinate (B1228633) salt, such as sodium methanesulfinate. This approach builds the carbon-sulfur bond directly. Research has shown this method to be an efficient, catalyst-free pathway to vinyl sulfones, which proceeds through a 2-bromoethyl sulfone intermediate. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The reaction is typically performed in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. organic-chemistry.org
Comparative Analysis of Halogenating Agent Efficacy and Selectivity
The choice of halogenating agent is critical and depends on factors such as substrate tolerance, desired reaction conditions, cost, and by-product management. Each reagent presents a unique profile of efficacy and selectivity.
Thionyl bromide is a potent brominating agent, but it is known to be less stable than thionyl chloride. stackexchange.com This instability can lead to side reactions and potentially lower yields compared to its chlorinated counterpart. The bromide-tribromide redox equilibrium is more significant than the corresponding chloride equilibrium, which can introduce undesired reaction pathways. stackexchange.com
The Appel reaction is prized for its mild conditions, often proceeding at or below room temperature, which is beneficial for sensitive substrates. However, a significant drawback is the production of triphenylphosphine oxide as a stoichiometric by-product, which can be challenging to separate from the desired product, especially on a large scale.
Phosphorus tribromide is a powerful reagent but also produces phosphorous acid (H₃PO₃) as a by-product, which must be neutralized and removed. The reaction conditions can be harsh for some functional groups.
The table below provides a comparative overview of common brominating agents for the conversion of alcohols.
| Reagent/Method | Typical By-products | Advantages | Disadvantages | Selectivity Profile |
|---|---|---|---|---|
| Thionyl Bromide (SOBr₂) | SO₂, HBr (gaseous) | Gaseous by-products simplify purification. | Less stable than SOCl₂; can lead to side reactions. stackexchange.com | Good for primary and secondary alcohols. |
| Phosphorus Tribromide (PBr₃) | H₃PO₃ | High reactivity and yields for many substrates. | Acidic by-product requires neutralization; can be harsh. | Effective for primary and secondary alcohols. |
| Appel Reaction (PPh₃/CBr₄) | Triphenylphosphine oxide, CHBr₃ | Very mild reaction conditions. | Stoichiometric phosphine oxide waste can be difficult to remove. beilstein-journals.org | Broad functional group tolerance. |
| Hydrogen Bromide (HBr) | H₂O | Cost-effective. | Strongly acidic conditions; may cause rearrangements in some substrates. | Typically used for simple, robust alcohols. |
Process Optimization for Industrial Scale Synthesis
Transitioning a synthesis from the laboratory bench to an industrial scale requires rigorous optimization of the process to ensure it is cost-effective, safe, scalable, and environmentally responsible.
Selection of Cost-Effective and Environmentally Benign Reagents
For industrial production, reagent cost is a primary driver. The synthesis of vinyl sulfones from commercially available sulfinic acid sodium salts and dibromides has been described as a simple and economical method that avoids the need for expensive metal catalysts. organic-chemistry.org This makes the route starting from sodium methanesulfinate and 1,2-dibromoethane an attractive option for the cost-effective production of this compound.
From a green chemistry perspective, the ideal synthesis minimizes hazardous substances and waste. The reaction using thionyl halides is advantageous in that the primary by-products (SO₂ and HX) are gases, which can be readily removed from the reaction mixture and treated in a scrubber system. However, these gases are themselves toxic and corrosive, requiring robust engineering controls. Using water as a solvent, where possible, is a key principle of green chemistry. A patented method for the related sodium 2-bromoethyl sulfonate utilizes water as the solvent, highlighting its feasibility for industrial-scale, environmentally friendly production. google.com Catalyst-free approaches, such as the reaction between sulfinates and dihaloalkanes, are inherently greener as they eliminate waste and toxicity associated with metal catalysts. mdpi.com
Scalability of Reaction Protocols
A scalable process must be robust, reproducible, and safe when volumes are increased by several orders of magnitude. Reactions that are highly exothermic or that involve unstable intermediates require careful management of heat transfer and reaction rates.
Continuous-flow reactors offer significant advantages for scalability over traditional batch processing. They allow for precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to improved safety, higher yields, and minimized side reactions. Flow chemistry has been successfully applied to bromination reactions, demonstrating its utility for halogenation processes on a larger scale. beilstein-journals.org The synthesis of related bromoethyl compounds has been adapted to industrial-scale methods using continuous flow reactors to improve yield and cost-effectiveness. Furthermore, a patented synthesis of sodium 2-bromoethyl sulfonate from 1,2-dibromoethane and sodium sulfite (B76179) is explicitly noted as being suitable for large-scale industrial production. google.com
Waste Minimization and By-product Management Strategies
Effective waste management is a critical component of sustainable industrial chemistry. The choice of synthetic route directly impacts the type and volume of waste generated.
Atom Economy: Syntheses with high atom economy, such as addition reactions, are preferable. The reaction of methyl vinyl sulfone with HBr, for instance, would be a highly atom-economical route if selective.
By-product Treatment: As mentioned, the gaseous by-products from thionyl halide reactions (SO₂ and HBr) must be passed through a scrubbing system, typically containing a caustic solution like sodium hydroxide (B78521), to neutralize them before release.
Solid Waste: The Appel reaction generates a full equivalent of triphenylphosphine oxide, a high-melting solid that can complicate product isolation and adds significantly to the waste stream.
Aqueous Waste: Reactions involving salts, such as the sulfinate alkylation route, generate salt-containing aqueous waste streams that must be treated.
Solvent Recycling: Minimizing solvent use and implementing recycling protocols are standard practice in industrial settings to reduce both cost and environmental impact.
Sulfone Waste Management: In processes that generate significant sulfone-rich waste, innovative management strategies are required. One study has explored the possibility of adding sulfone waste to bitumen as a softener, which could be a viable disposal or recycling method for by-products from large-scale sulfone synthesis. researchgate.net
By carefully selecting reagents and optimizing reaction conditions, the industrial synthesis of this compound can be designed to be efficient, economical, and environmentally sustainable.
Reactivity and Mechanistic Investigations of 2 Bromoethyl Methyl Sulfone
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions of 2-bromoethyl methyl sulfone are expected to be influenced by its primary alkyl halide structure. Such substrates typically favor the Sₙ2 mechanism over the Sₙ1 pathway due to the relative instability of a primary carbocation and lower steric hindrance around the electrophilic carbon. masterorganicchemistry.com
Sₙ2 Reaction Pathways and Kinetic Studies
The Sₙ2 mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. dalalinstitute.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org For this compound, the electrophilic center is the carbon atom bonded to the bromine.
The presence of the β-methyl sulfonyl group is expected to have a significant impact on the Sₙ2 reaction rate. Electron-withdrawing groups can influence the transition state of an Sₙ2 reaction. While strong electron-withdrawing groups can sometimes stabilize the transition state through resonance or inductive effects, they can also decrease the nucleophilicity of the attacking species if there is an interaction. researchgate.net
The rate of Sₙ2 reactions is highly dependent on the strength of the nucleophile. libretexts.org Stronger, less-hindered anionic nucleophiles generally lead to faster reaction rates. While specific kinetic data for this compound is not extensively documented in readily available literature, we can infer its reactivity based on general principles and data from analogous compounds.
Below is a hypothetical data table illustrating the expected relative reactivity of this compound with a range of common anionic nucleophiles in a polar aprotic solvent like acetone, which is known to favor Sₙ2 reactions. libretexts.org The rates are compared to a standard reaction.
| Anionic Nucleophile | Formula | Expected Relative Rate Constant (k/k₀) |
| Thiocyanate | SCN⁻ | ~1 |
| Cyanide | CN⁻ | ~1 |
| Iodide | I⁻ | ~1.5 |
| Azide | N₃⁻ | ~1 |
| Hydroxide (B78521) | OH⁻ | ~0.5 |
| Methoxide | CH₃O⁻ | ~0.6 |
| Acetate | CH₃COO⁻ | ~0.1 |
This table is illustrative and based on general nucleophilicity trends. Actual experimental values may vary.
A hallmark of the Sₙ2 reaction is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion. pearson.com This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). pearson.com If the carbon atom bearing the bromine in this compound were a stereocenter, the Sₙ2 reaction would proceed with inversion of configuration. For example, if we started with an (R)-enantiomer, the product would be the (S)-enantiomer. Since this compound itself is not chiral, this principle applies to chiral derivatives.
The stereospecificity of Sₙ2 reactions is a powerful tool in organic synthesis, allowing for the predictable formation of a specific stereoisomer. pearson.comrsc.org
Sₙ1 Reaction Pathways and Carbocationic Intermediates
The Sₙ1 reaction is a two-step mechanism that proceeds through a carbocation intermediate. masterorganicchemistry.com The rate-determining step is the formation of this carbocation. pearson.com Sₙ1 reactions are favored by tertiary alkyl halides because they can form relatively stable tertiary carbocations. masterorganicchemistry.com
This compound is a primary alkyl halide, and primary carbocations are highly unstable. masterorganicchemistry.com Therefore, it is highly unlikely to undergo substitution via an Sₙ1 mechanism under normal conditions. masterorganicchemistry.commasterorganicchemistry.com The formation of a primary carbocation is energetically unfavorable, making the Sₙ2 pathway the dominant route for nucleophilic substitution. masterorganicchemistry.com Even with the presence of a polar protic solvent, which can stabilize carbocations, the energy barrier for the formation of the primary carbocation from this compound would be prohibitively high. libretexts.org
Elimination Reactions
In addition to substitution, this compound can also undergo elimination reactions, particularly in the presence of a strong base. nih.gov In an elimination reaction, a proton from a carbon adjacent to the leaving group (the β-carbon) is removed, leading to the formation of a double bond. For this compound, the product of elimination would be methyl vinyl sulfone.
The strong electron-withdrawing nature of the methyl sulfonyl group (-SO₂CH₃) significantly increases the acidity of the β-hydrogens (the hydrogens on the carbon adjacent to the sulfonyl group). This makes them more susceptible to abstraction by a base, favoring the E2 (elimination, bimolecular) mechanism. nih.gov The E2 reaction is a concerted process where the base removes a proton, and the leaving group departs simultaneously to form a π-bond. pearson.com
Reaction with Carbohydrate Polymers
This compound serves as a precursor to methyl vinyl sulfone, which can react with carbohydrate polymers like cotton cellulose (B213188). cdnsciencepub.com Cellulose is a polymer of β-D-glucopyranose units and possesses primary and secondary hydroxyl groups at the C-2, C-3, and C-6 positions, which can act as nucleophiles. researchgate.net
The reaction involves the in-situ formation of methyl vinyl sulfone from this compound in the presence of a base, followed by a Michael-type addition of the cellulose hydroxyl groups to the activated double bond of the methyl vinyl sulfone. cdnsciencepub.com This results in the formation of methylsulfonylethyl ether linkages with the cellulose backbone.
The distribution of the methylsulfonylethyl substituents on the anhydroglucose (B10753087) units of cotton cellulose is not uniform and is influenced by the reaction conditions and the specific reagent used. cdnsciencepub.comresearchgate.net The hydroxyl groups at the C-2, C-3, and C-6 positions exhibit different reactivities.
Research has shown that the distribution of substituents is a function of whether the reaction is under kinetic or thermodynamic (equilibrium) control. cdnsciencepub.com Under conditions approaching equilibrium, substitution at the C-6 hydroxyl group is favored. However, when this compound is used under non-equilibrium conditions, a higher proportion of substitution at the C-2 position is observed compared to reactions that are allowed to reach equilibrium. cdnsciencepub.com This suggests that the C-2 hydroxyl group is kinetically favored in the reaction with the generated methyl vinyl sulfone.
The diffusion of the reagent into the fibrous structure of the cotton also plays a significant role in determining the final distribution of the substituents. cdnsciencepub.com
Table 1: Relative Distribution of Methylsulfonylethyl Substituents on Cotton Cellulose
| Reagent Precursor | Reaction Condition | Ratio of 2-O- to 6-O- Substitution | Reference |
| Methyl Vinyl Sulfone | Equilibrium | 0.14:1.0 | cdnsciencepub.com |
| This compound | Non-equilibrium | up to 0.44:1.0 | cdnsciencepub.com |
| Modified Methyl Vinyl Sulfone Process | Rate-controlled | up to 0.8:1.0 | cdnsciencepub.com |
Substitution on Cotton Cellulose
Influence of Reagent Diffusion on Substitution Patterns
The modification of cotton cellulose with this compound is significantly influenced by the diffusion of reagents into the cotton fiber, which in turn affects the distribution of methylsulfonylethyl substituents. cdnsciencepub.com In reactions carried out with bicarbonate catalysis to minimize premature reactions, the distribution of substituents at the 2-O-, 3-O-, and 6-O-positions of the D-glucopyranosyl unit is a function of both the specific reagent and the reaction conditions. cdnsciencepub.com The effect of reagent diffusion is particularly evident in these reactions, leading to variations in the substitution patterns. cdnsciencepub.com
When this compound and other precursors of methyl vinyl sulfone react with cotton cellulose under non-equilibrium conditions, the diffusion of the reagent into the fiber structure plays a crucial role. cdnsciencepub.com This can lead to ratios of 2-O- to 6-O-substitution that are considerably different from those obtained under equilibrium conditions. cdnsciencepub.com For instance, reactions with this compound can generate ratios of 2-O- to 6-O-substitutions as high as 0.44:1.0. cdnsciencepub.com This highlights that the accessibility of the different hydroxyl groups within the cellulose fiber to the reagent is a key determinant of the final substitution pattern.
Rate-Controlled vs. Equilibrium-Controlled Distributions
The distribution of methylsulfonylethyl substituents in modified cotton cellulose is dependent on whether the reaction is under rate or equilibrium control. cdnsciencepub.com Reactions approaching equilibrium, such as those with methyl vinyl sulfone, tend to have a lower ratio of 2-O- to 6-O-substitution. cdnsciencepub.com In contrast, reactions with this compound, which proceed under non-equilibrium conditions, exhibit distributions that are more characteristic of rate-controlled processes. cdnsciencepub.com
A key distinction between equilibrium-controlled and rate-controlled reactions in cellulose modification is the higher proportion of substitution at the 2-O-position in the latter. cdnsciencepub.com Williamson etherification reactions, which are classic examples of rate-controlled processes, show 2-O- to 6-O-substitution ratios ranging from approximately 0.7:1.0 to 0.8:1.0. cdnsciencepub.com The use of this compound, among other precursors, allows for the generation of substituent distributions that reflect a greater degree of rate control, with a higher relative amount of substitution at the 2-O-position compared to what would be expected from an equilibrium-controlled reaction. cdnsciencepub.com Specific modifications to the reaction process can further enhance this effect, yielding ratios similar to those seen in rate-controlled Williamson etherifications. cdnsciencepub.com
Catalysis in Cellulose Modification Reactions
Catalysis plays a vital role in the modification of cotton cellulose with this compound. To minimize premature reactions and control the distribution of substituents, bicarbonate catalysis is employed, particularly at elevated temperatures. cdnsciencepub.com The catalyst and the sulfone solutions are typically kept separate until the point of reaction to ensure controlled conditions. cdnsciencepub.com In some procedures, a "single solution" containing both the catalyst and the sulfone is used. cdnsciencepub.com To prevent the extraction of the sulfone from the cotton cellulose, the catalyst solution is sometimes saturated with sodium sulfate (B86663). cdnsciencepub.com The choice of catalyst and the method of its application are crucial in steering the reaction towards either a rate-controlled or an equilibrium-controlled outcome, thereby influencing the final properties of the modified cellulose. cdnsciencepub.com
Mechanistic Studies of Alkylation Reactions
N-Alkylation Regioselectivity
The direct alkylation of indazoles generally results in a mixture of N1- and N2-substituted products, with the regioselectivity being influenced by reaction conditions and substituent effects. beilstein-journals.org
N1 vs. N2 Alkylation in Indazole Systems
The alkylation of the indazole ring system with electrophiles like this compound presents a challenge in controlling the regioselectivity between the N1 and N2 positions. google.com The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. d-nb.info Consequently, direct alkylation often leads to a mixture of both N1- and N2-substituted products. beilstein-journals.org
In the specific case of alkylating an indazole core structure with this compound, a preference for the N1-regioisomer is observed, with a resulting N1:N2 ratio of approximately 2:1. google.com This indicates that under these conditions, the N1 position is more susceptible to alkylation. However, obtaining the desired N2-alkylated indazole in high yield proves to be challenging, with very low yields reported in some instances. google.com The inherent reactivity of the indazole nucleus, where both nitrogen atoms can act as nucleophiles, complicates the selective synthesis of a single regioisomer. mdpi.com
The relative stability of the 1H- and 2H-indazole tautomers plays a significant role in the alkylation outcome. wuxibiology.com Quantum mechanical calculations have shown that the 1-H indazole is energetically more stable than its 2-H tautomer. wuxibiology.com For N1 alkylation to occur, the substrate must convert from the more stable 1-H tautomer to the higher-energy 2-H form, which introduces an additional energy barrier. wuxibiology.com This energetic consideration helps to explain the observed regioselectivity.
Strategies for Enhancing Regioselectivity
Several strategies have been explored to enhance the regioselectivity of N-alkylation in indazole systems. The choice of base, solvent, and the nature of the N-alkylating reagent can all influence the N1/N2 ratio. d-nb.info For instance, the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to provide excellent N1 regioselectivity. d-nb.info
The presence of substituents on the indazole ring can also direct the alkylation to a specific nitrogen. For example, a substituent at the 7-position can shield the N1 position from electrophilic attack, thereby favoring N2 alkylation. google.com Conversely, certain substituents at the C-3 position can promote N1-selectivity. beilstein-journals.org
Another approach involves leveraging different reaction conditions to favor either the kinetic or thermodynamic product. N2-substituted indazoles are often considered the kinetically favored products, while N1-substituted indazoles are the more thermodynamically stable isomers. connectjournals.com By carefully controlling the reaction temperature and time, it is possible to influence the regiochemical outcome. connectjournals.com For example, Mitsunobu conditions have been shown to favor the formation of the N2-regioisomer. beilstein-journals.org
Recent studies have demonstrated that high regioselectivity for either N1 or N2 can be achieved by modifying the reaction conditions for the same substrates. beilstein-journals.org For instance, a chelation mechanism involving a cesium catalyst can lead to the N1-substituted product, while other non-covalent interactions can drive the formation of the N2-product. beilstein-journals.org
Role of Basic Conditions in Alkylation
The reactivity of this compound in alkylation reactions is significantly influenced by the presence and nature of the base employed. Basic conditions play a crucial role in facilitating the reaction, often by deprotonating a nucleophile, but they can also lead to competing elimination reactions, primarily forming methyl vinyl sulfone. The choice of base, solvent, and reaction temperature are critical parameters that dictate the outcome of the reaction, favoring either nucleophilic substitution (alkylation) or elimination.
Under basic conditions, this compound can serve as an alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions (S(_N)2) where a nucleophile attacks the carbon atom bonded to the bromine. For this to occur with many nucleophiles, a base is required to generate the more potent nucleophilic species. For instance, in the alkylation of thiols, a base like potassium carbonate or sodium hydroxide is used to deprotonate the thiol to a thiolate, which is a much stronger nucleophile. libretexts.org Similarly, for the alkylation of active methylene (B1212753) compounds like malonic esters, a base such as sodium ethoxide is necessary to form the enolate ion, which then acts as the nucleophile. libretexts.org
However, the presence of a base also introduces the possibility of an E2 elimination reaction, where the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine, leading to the formation of methyl vinyl sulfone. This vinyl sulfone is a reactive Michael acceptor and can undergo subsequent addition reactions. The competition between the S(_N)2 and E2 pathways is a key consideration in the synthetic applications of this compound.
Detailed research into the reactions of analogous compounds and related systems provides insight into the factors governing this competition. For instance, studies on the alkylation of enolates show that strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are effective in completely forming the enolate, which can then react with an alkyl halide. libretexts.org The choice of base can also control the regioselectivity when unsymmetrical ketones are used. libretexts.org
In the context of sulfone chemistry, bases have been shown to play a critical role in controlling reaction pathways. For example, in the synthesis of vinyl sulfones from (benzylsulfonyl)benzenes and paraformaldehyde, the base was found to be important in controlling the selectivity of the transformation. rsc.org Research on the reaction of this compound with cotton cellulose demonstrated that the type of base (sodium hydroxide vs. sodium carbonate) and the reaction conditions influenced the distribution of the resulting methylsulfonylethyl substituents. cdnsciencepub.com
The following table summarizes the general role of bases in the alkylation reactions involving haloalkanes, which is applicable to this compound:
| Base Type | General Role | Potential Outcome with this compound | Reference |
| Strong, Bulky Bases (e.g., LDA) | Favors formation of the kinetic enolate from carbonyl compounds; promotes elimination. | Can favor the formation of methyl vinyl sulfone via E2 elimination. | libretexts.org |
| Strong, Non-Bulky Bases (e.g., NaH, NaOEt) | Generates potent nucleophiles (e.g., enolates, alkoxides) for alkylation. | Promotes both S(_N)2 alkylation and E2 elimination. | libretexts.orgresearchgate.net |
| Weak Bases (e.g., K₂CO₃, Na₂CO₃) | Used to deprotonate weakly acidic nucleophiles (e.g., phenols, thiols). | Can favor S(_N)2 alkylation over elimination, depending on the nucleophile's strength. | cdnsciencepub.com |
Applications of 2 Bromoethyl Methyl Sulfone in Advanced Organic Synthesis
Reagent in Heterocyclic Chemistry
The dual functionality of 2-bromoethyl methyl sulfone makes it a valuable reagent for constructing and modifying nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. openmedicinalchemistryjournal.commdpi.com
This compound serves as a key alkylating agent in the synthesis of imidazolium (B1220033) salts functionalized with a sulfone group. These compounds are precursors to N-heterocyclic carbenes (NHCs), which are important ligands in catalysis. The synthesis typically involves the N-alkylation of a substituted imidazole (B134444) with this compound. The resulting imidazolium salt contains the methylsulfonyl ethyl moiety, which can influence the electronic properties and catalytic activity of the corresponding NHC-metal complexes. researchgate.net Research has demonstrated the synthesis of 4-(alkyl)arylsulfonylmethyl-N,N′-diarylimidazolium salts, which can be used to generate palladium complexes with NHC ligands functionalized with RSO2CH2 groups, showcasing their potential as catalysts in cross-coupling reactions. researchgate.net
The electrophilic nature of the carbon atom attached to the bromine in this compound allows it to readily react with nucleophilic nitrogen atoms in various heterocyclic systems. openmedicinalchemistryjournal.com This reactivity is particularly exploited in the alkylation of indazoles.
Indazole and its derivatives are a critical class of aromatic N-heterocycles that exhibit a wide range of biological activities, making them prevalent in medicinal chemistry. google.combeilstein-journals.org The direct alkylation of the 1H-indazole core is a common synthetic strategy, but it often leads to a mixture of N1 and N2-substituted regioisomers. google.combeilstein-journals.org The use of this compound in this context has been explored for the synthesis of specific indazole derivatives that are of therapeutic interest, such as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4). google.comgoogle.com
The synthesis of N2-substituted indazoles is of particular interest in drug discovery. beilstein-journals.orgwuxibiology.com However, direct alkylation of 1H-indazoles with electrophiles like this compound typically yields a mixture of N1 and N2 isomers, often with a preference for the N1-alkylated product. google.comgoogle.com For example, the direct alkylation of an indazole precursor with this compound was reported to produce a mixture of N1 and N2-alkylated products in an approximate 2:1 ratio. google.comgoogle.com
The challenge lies in controlling the regioselectivity of the alkylation. The outcome of the reaction is highly dependent on factors such as the substitution pattern on the indazole ring, the choice of base, and the solvent used. beilstein-journals.orgmdpi.com While general methods for the selective synthesis of N2-substituted indazoles from 1H-indazole precursors remain limited, it is a field of active research. google.comorganic-chemistry.org
Optimizing the yield and regioselectivity of indazole alkylation is crucial for synthetic efficiency. Research has shown that reaction conditions play a pivotal role in determining the ratio of N1 to N2 isomers. The choice of base and solvent system can significantly influence the reaction's outcome. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been noted in the alkylation of certain indazoles, though it may not be universally applicable for achieving N2 selectivity, especially when the 7-position of the indazole is unsubstituted. beilstein-journals.orggoogle.com Other conditions, such as using potassium carbonate (K2CO3) in dimethylformamide (DMF), have also been explored. beilstein-journals.orgmdpi.com
The table below summarizes findings from studies on the alkylation of indazole derivatives, illustrating how different reaction parameters can affect the product distribution.
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Total Yield | Reference |
| General Indazole Formula (II) | This compound | Not Specified | Not Specified | ~2:1 | Low (for N2) | google.com, google.com |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K₂CO₃ | DMF | 1.1:1 | 84% | beilstein-journals.org |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 1:1.2 | 84% | beilstein-journals.org |
| 1H-Indazole | Bromoesters | K₂CO₃ | DMF | N1 predominates | Not Specified | mdpi.com |
This table is illustrative and compiles data from various studies on indazole alkylation to show the effect of reaction conditions. Specific yields for this compound were not detailed in all contexts.
Quantum mechanical analyses have also been employed to understand the high selectivity for N2 alkylation under specific conditions, suggesting that the relative stability of tautomers and transition states plays a key role. wuxibiology.com
Derivatization of Nitrogen-Containing Heterocycles
Alkylation of Indazoles
Preparation of 2-Substituted Indazoles
Precursor in Material Science Applications
Bromomethyl compounds, a class to which this compound is related, are utilized in materials science for the preparation of functional polymers. chemicalbull.com For example, polymers like poly(bromomethyl styrene) can be synthesized and subsequently modified through nucleophilic substitution reactions to introduce various functional groups. chemicalbull.com These modified polymers find applications as coatings, adhesives, and components in electronic devices. chemicalbull.com While direct and extensive research citing this compound specifically as a monomer or precursor in mainstream material science is not widely documented in the provided results, its bifunctional nature—a leaving group (bromide) and a polar sulfone group—suggests its potential as a monomer or cross-linking agent for creating specialty polymers with tailored properties such as thermal stability, adhesion, and altered solubility, areas where sulfone-containing polymers are known to excel.
Modification of Polymeric Substrates
The ability to chemically alter the surface and bulk properties of polymers is crucial for developing new materials. This compound serves as a reagent for imparting specific functionalities to polymeric backbones.
This compound has been successfully used to chemically modify cotton cellulose (B213188) by introducing methylsulfonylethyl substituents onto the D-glucopyranosyl units of the polymer chain. cdnsciencepub.com In these reactions, this compound acts as a precursor to methyl vinyl sulfone, which is the reactive species that undergoes a Michael addition with the hydroxyl groups of cellulose. cdnsciencepub.com
Research has shown that the reaction of this compound with cotton cellulose can be carried out at elevated temperatures using bicarbonate as a catalyst. cdnsciencepub.com This process leads to the formation of an ether linkage between the cellulose and the methylsulfonylethyl group. The distribution of these substituents along the cellulose chain is influenced by the specific reagent and reaction conditions. cdnsciencepub.com Studies comparing various precursors of methyl vinyl sulfone, including this compound, revealed that non-equilibrium reaction conditions lead to different ratios of substitution at the various hydroxyl positions (2-O-, 3-O-, and 6-O-) of the anhydroglucose (B10753087) unit. cdnsciencepub.com Specifically, using this compound results in a distribution of methylsulfonylethyl substituents that reflects a rate-controlled process rather than an equilibrium-controlled one. cdnsciencepub.com
Table 1: Reaction of this compound with Cotton Cellulose
| Parameter | Description |
|---|---|
| Reagent | This compound |
| Substrate | Cotton Cellulose |
| Reaction Type | Michael Addition (via in situ formation of methyl vinyl sulfone) |
| Key Functional Group Introduced | Methylsulfonylethyl ether |
| Catalysis | Bicarbonate catalysis at elevated temperatures |
| Distribution Control | Rate-controlled substituent distribution |
The introduction of sulfonyl groups onto polymer backbones is a significant strategy for developing functionalized materials with tailored properties. While the specific modification of cellulose is a key example, the principles extend to other polymeric substrates. The sulfonyl group is known for its high polarity and thermal stability, and its incorporation can alter a material's solubility, chemical resistance, and affinity for other substances. rsc.org
The reaction of this compound with polymers containing nucleophilic sites, such as hydroxyl or amine groups, provides a direct route to materials bearing the methylsulfonyl moiety. This functionalization can be used to create materials for various applications, such as specialty membranes, chromatographic supports, or solid-phase synthesis resins. compliancecosmos.org For instance, polymers functionalized with sulfonyl groups can exhibit increased stability in the presence of certain chemical reagents, a valuable trait for solid-phase supports used in combinatorial chemistry. compliancecosmos.org
Introduction of Sulfonyl-Containing Moieties onto Cellulose
Synthetic Utility in Medicinal Chemistry (Excluding dosage/administration information)
In the field of medicinal chemistry, this compound is a valuable intermediate, prized for its ability to introduce the methylsulfonyl ethyl group into biologically active scaffolds. cdnsciencepub.commdpi.com The methyl sulfone group is a common feature in many pharmaceutical compounds, often included to improve properties such as solubility, metabolic stability, and receptor binding affinity.
The dual functionality of this compound makes it an effective alkylating agent for a variety of nucleophiles, including nitrogen heterocycles, which are common cores in many drug molecules. cdnsciencepub.commdpi.com
A notable application of this compound is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). cdnsciencepub.com IRAK4 is a critical kinase in immune signaling pathways, making it an important therapeutic target for inflammatory and autoimmune diseases.
In the synthesis of specific indazole-based IRAK4 inhibitors, this compound is used as the key reagent for the alkylation of the indazole core. cdnsciencepub.com The reaction involves the nucleophilic attack of a nitrogen atom of the indazole ring on the electrophilic carbon bearing the bromine atom. This step introduces the -(2-methylsulfonyl)ethyl side chain, which is crucial for the compound's biological activity. It has been noted that this direct alkylation can lead to a mixture of regioisomers (N1 and N2 alkylated products), with the desired N2-substituted indazole being a potent IRAK4 inhibitor. cdnsciencepub.com The ability of unphosphorylated IRAK4 to adopt various conformations allows for the design of different types of inhibitors, and the structural features introduced by reagents like this compound are key to achieving potent and selective inhibition.
Table 2: Synthesis of IRAK4 Inhibitor Intermediate
| Parameter | Description |
|---|---|
| Target Class | Kinase Inhibitors (IRAK4) |
| Core Scaffold | Indazole |
| Reagent | This compound |
| Reaction Type | N-Alkylation |
| Group Introduced | 2-(Methylsulfonyl)ethyl group |
| Significance | Introduces a key side chain for biological activity. |
Derivatization is a fundamental strategy in medicinal chemistry used to modify a lead compound to optimize its pharmacological profile. This compound serves as a versatile derivatizing agent for introducing the methylsulfonyl ethyl moiety onto a parent molecule. mdpi.com
The process involves reacting a nucleophilic functional group on the parent compound (such as an amine, thiol, or hydroxyl group) with this compound. The stable and polar methyl sulfone group can enhance the aqueous solubility of the parent drug, improve its absorption, or modulate its interaction with a biological target. This type of structural modification is a common tactic used to fine-tune the properties of a drug candidate during the lead optimization phase of drug discovery. The predictable reactivity of the bromo- leaving group combined with the desirable physicochemical properties of the methyl sulfone make this compound a useful tool for this purpose.
Intermediate in the Synthesis of Biologically Active Compounds
Preparation of Kinase Inhibitors (e.g., IRAK4 Inhibitors)
Advanced Reaction Methodologies Employing this compound
The reactivity of this compound is primarily dictated by its two key functional groups: the alkyl bromide, which serves as a good leaving group in nucleophilic substitution reactions, and the methyl sulfonyl group, which can influence the reactivity of the adjacent carbon atoms. Advanced synthetic methodologies leverage these features through catalytic systems, careful solvent selection, and optimized reaction strategies to achieve high efficiency and selectivity.
Catalytic Approaches in Reactions involving this compound
Modern organic synthesis increasingly relies on catalytic methods to promote reactions that are otherwise slow or unselective. For a substrate like this compound, catalytic approaches can facilitate C-C and C-heteroatom bond formation.
Recent advancements have focused on transition-metal catalysis for the formation and reaction of sulfones. Gold catalysis, for instance, has been shown to be highly effective for the C-S cross-coupling of aryl iodides with sodium methylsulfinate to produce aryl methyl sulfones in high yields. acs.org This Au(I)/Au(III) catalytic cycle demonstrates complementary reactivity compared to traditional copper or palladium systems, particularly with electron-rich iodoarenes, where it can provide superior yields. acs.org While this demonstrates the formation of a methyl sulfone, similar transition-metal-catalyzed cross-coupling reactions could theoretically be applied to the bromo- end of this compound.
Palladium-catalyzed reactions are also central to sulfone synthesis. One notable method is the sulfonylative homocoupling of aryl triflates, which proceeds through a Pd(0)-chelated arylsulfinate intermediate. acs.org Furthermore, visible-light-promoted reactions represent a mild and efficient catalytic approach. For example, a radical cascade cyclization of N-arylacrylamides with the related compound bromomethyl phenyl sulfone has been developed, showcasing how a bromo-sulfone can act as a radical precursor under photochemical conditions. rsc.org
Solvent Effects on Reaction Outcomes
The choice of solvent is critical in controlling the reaction pathway and rate, particularly for nucleophilic substitutions involving an alkyl bromide like that in this compound. The rate of an S(_N)2 reaction is significantly influenced by the solvent's ability to solvate the nucleophile and the transition state. libretexts.org
Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are known to dramatically increase the rate of S(_N)2 reactions. libretexts.org These solvents can solvate the accompanying cation but interact only weakly with the anionic nucleophile. libretexts.org This leaves the nucleophile "bare" and highly reactive, accelerating its attack on the electrophilic carbon. In contrast, polar protic solvents like water and alcohols can form a "solvent cage" around the nucleophile through hydrogen bonding, which deactivates it and severely hinders the reaction rate. libretexts.org
Q & A
Q. How can researchers validate the specificity of this compound in modulating iron-sulfur cluster biogenesis?
- Methodological Answer:
- Knockdown Studies: Use siRNA targeting iron-sulfur scaffold proteins (e.g., ISCU). Methyl sulfone should rescue cluster assembly in ISCU-deficient cells.
- Mössbauer Spectroscopy: Quantify iron-sulfur cluster integrity in treated vs. untreated cells. Normal cells show increased cluster stability, while metastatic cells exhibit depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
